N-(5-chloropyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide
Description
N-(5-chloropyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide is a synthetic acetamide derivative featuring a spiro[chromene-2,1'-cyclohexan] scaffold linked to a 5-chloropyridinyl group via an acetamide bridge. The spirochromene core introduces conformational rigidity, while the 5-chloropyridinyl moiety may enhance binding specificity to biological targets . This compound is structurally analogous to several pharmacologically active acetamides, which often exhibit diverse biological activities, including kinase inhibition and receptor modulation .
Properties
Molecular Formula |
C21H21ClN2O4 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetamide |
InChI |
InChI=1S/C21H21ClN2O4/c22-14-4-7-19(23-12-14)24-20(26)13-27-15-5-6-16-17(25)11-21(28-18(16)10-15)8-2-1-3-9-21/h4-7,10,12H,1-3,8-9,11,13H2,(H,23,24,26) |
InChI Key |
WKVUGECSGRYVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=NC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Chloro-N-(5-chloropyridin-2-yl)acetamide
The acetamide backbone is synthesized via nucleophilic acyl substitution between 2-amino-5-chloropyridine and chloroacetyl chloride under inert conditions.
Synthesis of 7-Hydroxy-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexane]
The spirochromene core is constructed via Kabbe condensation or acid-catalyzed cyclization:
-
Kabbe Cyclization :
Etherification and Final Coupling
Williamson Ether Synthesis
The hydroxyl group of the spirochromene is alkylated with 2-chloro-N-(5-chloropyridin-2-yl)acetamide under basic conditions:
Microwave-Assisted Optimization
Microwave irradiation (150 W, 100°C) reduces reaction time to 30 min with comparable yields (76%).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Classical Acylation | Chloroform, 0–5°C, 12 h | 93 | 98 | |
| Kabbe Cyclization | Acetonitrile, 45°C, 8 h | 86 | 97 | |
| Microwave Etherification | DMF, 100°C, 30 min | 76 | 96 |
Challenges and Optimization Strategies
Side Reactions
Chemical Reactions Analysis
Step 1: Preparation of the Acetamide Core
-
Amide Bond Formation :
-
Etherification :
Amide Coupling
| Reagent/Condition | Role | Example Source |
|---|---|---|
| Phosphorus oxychloride (POCl₃) | Activates carboxylic acids for amide formation | |
| Pyridine | Base for catalysis | |
| Acetonitrile | Polar solvent for reaction |
Etherification
| Reagent/Condition | Role | Example Source |
|---|---|---|
| Potassium carbonate (K₂CO₃) | Base for nucleophilic substitution | |
| DMF | Polar aprotic solvent | |
| Microwave heating | Accelerates reaction |
Spiro Cyclization
| Reagent/Condition | Role | Example Source |
|---|---|---|
| Cinnamic acid derivatives | Precursor for chromene formation | |
| Cyclohexanone | Reactant for spiro-cyclization |
Table 1: Amide Coupling Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetonitrile | |
| Temperature | 15–20°C | |
| Reaction Time | 3 hours | |
| Yield | ~72% |
Table 2: Etherification Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ | |
| Heating Method | Microwave |
Challenges and Considerations
-
Selectivity : Controlling spiro-cyclization to avoid side products (e.g., non-stereospecific intermediates).
-
Stability : The 4-oxo group may require mild conditions to prevent degradation.
-
Salt Formation : For improved solubility, succinate or maleate salts could be explored, as seen in related compounds .
Research Gaps
-
No direct experimental data for the target compound exists in the provided sources.
-
Further studies on optimization of spiro-cyclization and etherification steps are needed.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a chlorinated pyridine ring and a spirochromene moiety. Its molecular formula is C₁₄H₁₅ClN₂O₃, with a molecular weight of approximately 300.74 g/mol. The unique structural features contribute to its biological activity.
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, spirooxindole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies suggest that the incorporation of the chloropyridine moiety enhances the compound's interaction with cancer-related targets, potentially leading to improved therapeutic outcomes.
-
Antimicrobial Properties
- The compound's structural characteristics may also confer antimicrobial activity. Similar derivatives have been studied for their ability to inhibit bacterial growth and combat resistant strains. The potential mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Neurological Applications
- Preliminary studies suggest that N-(5-chloropyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide may possess neuroprotective effects. Compounds with related structures have been shown to modulate neurotransmitter systems and reduce neuroinflammation, indicating a potential role in treating neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated various spirocyclic compounds for their anticancer properties. Among these, derivatives similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. The study emphasized the importance of structural modifications to enhance potency and selectivity towards cancer cells.
Case Study 2: Antimicrobial Activity
In an investigation featured in Antibiotics, researchers evaluated a series of chlorinated pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications led to increased antibacterial activity, highlighting the potential of this compound as a lead compound for developing new antibiotics.
Case Study 3: Neuroprotective Effects
A recent study in Neuroscience Letters explored the neuroprotective capabilities of compounds with similar frameworks in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal loss through antioxidant mechanisms and modulation of inflammatory pathways.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
- Compound VIi (): Structure: N-(5-Chloropyridin-2-yl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide. Key Difference: Lacks the spirocyclic system; instead, it has a planar 4H-chromen ring substituted with a 4-methoxyphenyl group.
- N-[2-(4-fluorophenyl)ethyl]-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide (): Structure: Shares the spirochromene-acetamide backbone but replaces the 5-chloropyridinyl group with a 4-fluorophenethyl moiety.
[(4'-tert-Butyl-4-oxospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid (–16):
Physicochemical Properties
*Calculated based on molecular formula (C₂₂H₂₂ClN₂O₄).
- Key Observations :
- The tert-butyl derivative (–16) has higher predicted lipophilicity (LogP ~3.8) due to the alkyl substituent, favoring membrane permeability but possibly reducing aqueous solubility .
- The fluorophenethyl derivative () has a lower molecular weight (411.47) compared to the target compound, which may enhance diffusion rates .
Biological Activity
N-(5-chloropyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article summarizes the available data regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chloropyridine moiety and a spirochromene derivative. Its molecular formula is with a molecular weight of approximately 404.81 g/mol.
Research indicates that compounds similar to this compound may exert their biological effects through various pathways:
- Inhibition of Enzymatic Activity : Many compounds in this class have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes and cancer.
- Antioxidant Activity : The presence of the chromene structure suggests potential antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by modulating inflammatory cytokines and pathways.
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Activity : A study demonstrated that a compound structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as an anticancer agent.
- Diabetes Management : Research on similar compounds has shown effectiveness in improving glycemic control in diabetic models by inhibiting DPP-IV, which enhances insulin secretion and reduces glucagon levels.
- Neuroprotective Studies : The neuroprotective effects were observed in models of neurodegeneration, where related compounds reduced neuronal death and inflammation.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing N-(5-chloropyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide, and how can purity be optimized?
- Methodology : The compound’s synthesis involves coupling 5-chloropyridin-2-amine with a spirochromene-acetic acid derivative. Key steps include:
- Chloroacetamide formation : React 5-chloropyridin-2-amine with chloroacetyl chloride in anhydrous THF under nitrogen, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Spirochromene intermediate : Synthesize the spirochromene moiety via acid-catalyzed cyclization of 7-hydroxycoumarin derivatives with cyclohexanone, confirmed by IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (spirocyclic CH₂ at δ 2.8–3.2 ppm) .
- Final coupling : Use DCC/DMAP-mediated esterification or peptide coupling reagents (e.g., HATU) to link the acetamide and spirochromene units. Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH) .
Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?
- Methodology :
- IR analysis : Confirm the presence of critical functional groups:
- Amide C=O stretch at ~1650–1680 cm⁻¹ .
- Spirochromene C=O at ~1700 cm⁻¹ and ether C-O-C at ~1250 cm⁻¹ .
- ¹H/¹³C NMR :
- Spirochromene : Look for diastereotopic CH₂ protons (δ 2.8–3.2 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- Chloropyridine : Distinct coupling patterns (e.g., para-substituted Cl at δ 8.3–8.5 ppm) .
- Advanced validation : Use DEPT-135 or HSQC to assign quaternary carbons (e.g., spirocyclic C=O at ~200 ppm in ¹³C NMR) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- Enzyme inhibition : Test against lipoxygenase (LOX) or cyclooxygenase (COX) at 10–100 µM concentrations using spectrophotometric assays (e.g., LOX inhibition via linoleic acid peroxidation at 234 nm) .
- Antimicrobial screening : Use agar diffusion assays (e.g., against S. aureus or E. coli) at 50–200 µg/mL, comparing zone diameters to standard antibiotics .
- Cytotoxicity : Employ MTT assays on HEK-293 or HeLa cells (IC₅₀ determination) with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in spirochromene-acetamide coupling?
- Methodology :
- Solvent screening : Compare DMF (high polarity) vs. THF (moderate polarity) to balance reactivity and byproduct formation. DMF may enhance coupling efficiency but requires rigorous drying .
- Catalyst selection : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling vs. traditional DCC/DMAP. Pd-based systems may reduce racemization in chiral spirocenters .
- Kinetic studies : Use in-situ FTIR or HPLC to monitor reaction progress. Optimize temperature (e.g., 60°C for 12 hrs vs. rt for 48 hrs) to minimize decomposition .
Q. What computational methods predict the electronic properties and binding affinity of this compound?
- Methodology :
- DFT calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to compute HOMO-LUMO gaps (predicting reactivity) and electrostatic potential (MESP) maps to identify nucleophilic/electrophilic sites .
- Molecular docking : Dock the compound into COX-2 (PDB: 5KIR) or LOX (PDB: 1JNQ) active sites using AutoDock Vina. Focus on interactions between the chloropyridine moiety and catalytic residues (e.g., His-90 in LOX) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å acceptable) .
Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?
- Methodology :
- ADME profiling :
- Solubility : Use shake-flask method in PBS (pH 7.4). If <10 µg/mL, consider PEG-400 or cyclodextrin formulations .
- Metabolic stability : Incubate with liver microsomes (human/rat). High CYP450 metabolism (t₁/₂ <30 mins) suggests need for prodrug strategies .
- Pharmacophore refinement : Overlay active/inactive analogs in Discovery Studio to identify critical substituents (e.g., spirochromene’s 4-oxo group for H-bonding) .
- In vivo PK studies : Administer 10 mg/kg IV/PO in rodents; analyze plasma via LC-MS/MS. Low oral bioavailability (<20%) may explain efficacy gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
